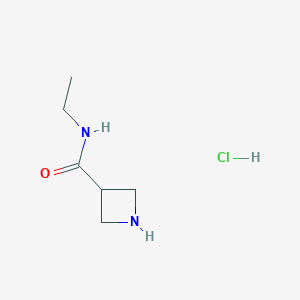

N-ethylazetidine-3-carboxamide hydrochloride

Description

Historical Development of Azetidine Derivatives

The azetidine scaffold has been a subject of chemical inquiry since its first reported synthesis in 1907 via Schiff base reactions between aniline and aldehydes. The discovery of penicillin in 1928 highlighted the biological relevance of β-lactams, a related four-membered heterocyclic system, which spurred interest in azetidines as synthetic targets. Early efforts focused on azetidine-2-carboxylic acid, a natural proline analog isolated from Convallaria majalis in 1955. By the 1970s, advances in cyclization techniques enabled the synthesis of N-substituted azetidines, including precursors to modern derivatives like N-ethylazetidine-3-carboxamide hydrochloride.

The 2021 review by Parmar et al. marked a turning point, documenting over 20 synthetic methodologies for azetidines and their applications in anticancer, antibacterial, and CNS-targeting agents. Contemporary strategies, such as Couty’s azetidine synthesis (2000s) and strain-release ring-opening reactions (2020s), have improved access to functionalized derivatives. These developments created the foundation for synthesizing this compound, a compound optimized for stability and solubility via its hydrochloride salt form.

Position of this compound in Heterocyclic Chemistry

This compound occupies a unique niche due to its balanced strain-energy profile and functional versatility:

| Property | Azetidine | Aziridine | Pyrrolidine |

|---|---|---|---|

| Ring strain (kcal/mol) | 25.4 | 27.7 | 6.2 |

| Basicity (pKₐ) | 11.3 | 8.0 | 11.2 |

| Conformational rigidity | High | Very high | Low |

The four-membered azetidine ring provides moderate strain (25.4 kcal/mol), enabling reactivity while maintaining stability under standard conditions. The ethyl and carboxamide substituents at position 3 enhance electronic diversity:

- Ethyl group : Introduces steric bulk, reducing ring-opening susceptibility.

- Carboxamide : Participates in hydrogen bonding, improving crystallinity and bioavailability.

This compound serves as a key intermediate in drug discovery, exemplified by its use in synthesizing kinase inhibitors and ion-channel modulators. Its hydrochloride salt form further improves aqueous solubility, making it preferable for pharmacological studies.

Academic Significance in Structural Organic Chemistry

This compound has become a model system for studying:

- Ring-strain effects : The azetidine core’s 89° bond angles (vs. 109.5° in sp³ carbons) create torsional stress, influencing reaction pathways. For example, nucleophilic substitutions at the 3-position proceed 5–10× faster than in pyrrolidine analogs.

- Stereoelectronic modulation : The carboxamide group’s resonance ($$ \text{RCONH}2 \leftrightarrow \text{RC(O)NH}2 $$) alters electron density, as shown in the compound’s IR spectrum ($$ \nu_{\text{C=O}} $$ at 1650 cm⁻¹).

- Salt formation dynamics : Protonation at the azetidine nitrogen ($$ \text{pK}_a \approx 11.3 $$) stabilizes the hydrochloride salt, with X-ray diffraction confirming a planar $$ \text{NH}^+ $$-Cl⁻ arrangement.

Recent studies utilize this compound to explore:

- Conformational locking : The rigid azetidine scaffold restricts rotational freedom, aiding in the design of protease inhibitors.

- Cross-coupling reactivity : Palladium-catalyzed functionalization at the ethyl group enables diversification into libraries for high-throughput screening.

A 2023 synthesis optimization study demonstrated its preparation in 85% yield via nucleophilic displacement of 1-benzhydrylazetidin-3-yl methanesulfonate with ethylamine, followed by HCl treatment. This method underscores its role in advancing heterocyclic synthesis methodologies.

Properties

IUPAC Name |

N-ethylazetidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-2-8-6(9)5-3-7-4-5;/h5,7H,2-4H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVKAGSVDBSWOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1376380-75-4 | |

| Record name | 3-Azetidinecarboxamide, N-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1376380-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to N-ethylazetidine-3-carboxamide hydrochloride involves the nucleophilic substitution reaction between ethylamine and azetidine-3-carboxylic acid or its derivatives. The general synthetic steps include:

- Starting Materials: Azetidine-3-carboxylic acid (or its esters) and ethylamine.

- Reaction Medium: Typically carried out in an appropriate solvent such as methanol or ethanol to facilitate the reaction.

- Reaction Conditions: Controlled temperature and pH to promote amide bond formation while minimizing side reactions.

- Salt Formation: The free amide is subsequently treated with hydrochloric acid to form the hydrochloride salt, enhancing the compound's stability and solubility.

This process is summarized in the following table:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Amide bond formation | Azetidine-3-carboxylic acid + Ethylamine, solvent (MeOH/EtOH), controlled temperature | Formation of N-ethylazetidine-3-carboxamide |

| Salt formation | Hydrochloric acid (HCl), aqueous or alcoholic medium | Conversion to hydrochloride salt for purification |

Industrial Production Methods

Industrial-scale synthesis follows the same fundamental chemistry but is optimized for large-scale production:

- Reagent Quality: Use of industrial-grade azetidine-3-carboxylic acid and ethylamine.

- Reaction Optimization: Parameters such as temperature, reaction time, and solvent volume are optimized to maximize yield and purity.

- Purification: The crude product is purified by crystallization or recrystallization from suitable solvents to obtain high-purity hydrochloride salt.

- Quality Control: Analytical methods such as elemental analysis and mass spectrometry are employed to verify the purity and identity of the final product.

Comparative Data Table of Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting materials | High purity azetidine-3-carboxylic acid, ethylamine | Industrial-grade reagents |

| Solvent | Methanol or ethanol | Methanol, ethanol, or aqueous mixtures |

| Temperature | Ambient to reflux (25–80 °C) | Controlled reflux or elevated temperature |

| Reaction time | Several hours (2–6 h) | Optimized for shorter times (1–4 h) |

| Purification | Crystallization or recrystallization | Large-scale crystallization, filtration |

| Yield | Typically high (>80%) | Optimized for maximum yield (>85%) |

| Product form | Free amide, then hydrochloride salt | Hydrochloride salt directly isolated |

Patent Literature Insights

Patent CA1241337A describes methods for preparing N-substituted azetidine-3-carboxylic acid derivatives, which include this compound. Key points include:

- Use of methyl esters of azetidine-3-carboxylic acid as intermediates.

- Aminolysis of esters with ethylamine to form the corresponding amides.

- Subsequent hydrolysis and salt formation steps.

- Use of solvents such as methanol and reaction conditions including reflux and controlled pH.

- Purification by extraction and crystallization to obtain the final hydrochloride salt.

These methods provide a versatile and scalable approach to synthesizing this compound with high purity and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-ethylazetidine-3-carboxamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

Substitution: The azetidine ring allows for substitution reactions, where different substituents can be introduced into the molecule

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Pharmaceutical Development

N-Ethylazetidine-3-carboxamide hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals. Its unique structural features enable it to interact with biological targets, making it valuable in drug discovery and development.

Case Study: Anticancer Agents

Research has demonstrated that azetidine derivatives, including this compound, exhibit promising anticancer properties. A study focused on synthesizing novel azetidine-based compounds showed that certain derivatives displayed significant cytotoxic activity against various cancer cell lines, highlighting their potential as lead compounds in cancer therapy .

Organic Synthesis

As a versatile building block, this compound is employed in the synthesis of complex organic molecules. It facilitates the construction of diverse chemical structures through various reaction mechanisms.

Data Table: Synthesis Pathways

| Reaction Type | Example Products | Reference |

|---|---|---|

| Alkylation | N-Alkylated azetidines | |

| Amidation | Amides from carboxylic acids | |

| Ring-opening reactions | Expanded ring systems |

Biochemical Research

In biochemistry, this compound is utilized to study enzyme mechanisms and protein interactions. Its structural characteristics allow researchers to investigate how these compounds affect biological pathways.

Case Study: Enzyme Inhibition

A study evaluated the inhibitory effects of azetidine derivatives on specific enzymes involved in metabolic pathways. The results indicated that this compound could modulate enzyme activity, suggesting its utility in biochemical research and therapeutic applications .

Material Science

The compound is also explored for its potential applications in material science. Research focuses on its role in developing new materials with specific properties, such as enhanced mechanical strength or antimicrobial activity.

Data Table: Material Properties

| Property | Value | Application |

|---|---|---|

| Mechanical Strength | High | Structural materials |

| Antimicrobial Activity | Effective against bacteria | Coatings and textiles |

Agrochemical Development

This compound has been investigated for its role in agrochemicals, particularly as a plant growth regulator or pesticide formulation component. Its ability to influence plant metabolic processes can lead to improved agricultural productivity.

Case Study: Plant Growth Regulation

Research indicates that azetidine derivatives can induce male sterility in certain plants, which is beneficial for hybrid seed production. This application demonstrates the compound's potential impact on agricultural practices .

Mechanism of Action

The mechanism of action of N-ethylazetidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity play a crucial role in its biological and chemical activities. The compound can interact with enzymes, receptors, and other biomolecules, leading to various effects depending on the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs of Azetidine Derivatives

The following table compares N-ethylazetidine-3-carboxamide hydrochloride with structurally related azetidine-based hydrochlorides, emphasizing substituents, molecular formulas, and similarity scores derived from chemical databases:

Notes:

- Similarity Scores : Calculated based on structural overlap with the target compound (e.g., methyl and tert-butyl esters score highly due to shared azetidine cores but differ in substituent bulk) .

- Functional Groups: Carboxamide derivatives (vs. esters) are less prone to hydrolysis, making them more stable in physiological conditions.

Non-Azetidine Hydrochloride Analogs

For broader context, ethyl-substituted amine hydrochlorides like N-ethyl-3-methylcyclohexanamine hydrochloride (C₉H₂₀ClN) share the ethylamine motif but lack the azetidine ring. These compounds exhibit distinct physicochemical profiles, such as higher molecular weight and altered solubility due to cyclohexane rigidity .

Pharmacological Implications

- Carboxamide vs. Ester : The carboxamide group in this compound may enhance binding to biological targets (e.g., enzymes or receptors) through hydrogen bonding, compared to ester-based analogs .

Biological Activity

N-ethylazetidine-3-carboxamide hydrochloride is a compound belonging to the azetidine class, which has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound features a four-membered azetidine ring with a carboxamide functional group, enhancing its solubility and bioactivity. The molecular formula is with a molecular weight of approximately 162.62 g/mol. The presence of the ethyl group on the nitrogen atom contributes to its unique pharmacological profile.

Biological Activities

Research has indicated that this compound exhibits several biological activities, primarily focusing on:

- Antimicrobial Properties : Azetidine derivatives have shown significant antimicrobial activity against various bacterial strains, including Methicillin-sensitive Staphylococcus aureus (MSSA) and other pathogens .

- Inhibition of Enzymatic Activity : Studies have demonstrated that azetidine derivatives can inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. For instance, modifications in the azetidine structure can lead to varying inhibitory potencies against both human and insect AChE isoforms .

- Anti-inflammatory Effects : Certain azetidine derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

The mechanism through which this compound exerts its biological effects is largely attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound's ability to bind to active sites of enzymes like AChE suggests that it may modulate cholinergic signaling pathways, which are crucial for various physiological processes .

- Structural Activity Relationships (SAR) : Research into SAR has revealed that modifications in the azetidine structure can significantly influence biological activity. For example, the introduction of different substituents on the nitrogen atom alters binding affinity and selectivity towards target enzymes .

Case Studies and Research Findings

A review of literature highlights several key studies involving this compound:

- Antimicrobial Efficacy : A study evaluating a series of azetidine derivatives found that certain compounds exhibited promising antibacterial activity with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .

- Enzyme Inhibition Studies : Inhibitory assays against AChE revealed that some derivatives had IC50 values significantly lower than traditional inhibitors, indicating enhanced potency .

- Synthetic Strategies : Recent advancements in synthetic methods have facilitated the development of diverse azetidine derivatives, broadening their potential applications in drug discovery .

Comparative Analysis

The following table summarizes the biological activities of selected azetidine compounds compared to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-ethylazetidine-3-carboxamide HCl | Azetidine ring with ethyl group | Antimicrobial, AChE inhibition |

| 2-Methylazetidine | Similar azetidine structure | Antimicrobial properties |

| Azetidine-3-carboxylic acid | Contains carboxylic acid functionality | Anti-inflammatory effects |

| N,N-Dimethylazetidine | Two methyl groups on nitrogen | Neurological effects |

Q & A

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use RP-HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) for purity assessment, referencing retention time against a certified standard . Confirm structural identity via - and -NMR, comparing peaks to published spectra of analogous azetidine derivatives (e.g., Ethyl azetidine-3-carboxylate hydrochloride, CAS 405090-31-5) . Mass spectrometry (ESI-MS) further validates molecular weight .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA guidelines: wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential respiratory irritancy. Store at 2–8°C in airtight containers, and dispose of waste via licensed chemical disposal services . Conduct regular risk assessments using SDS templates from MedChemExpress or Aladdin Scientific .

Advanced Research Questions

Q. How do structural modifications (e.g., N-ethyl vs. methyl groups) impact the compound’s physicochemical stability under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies using buffers (pH 1–9) and temperatures (25–60°C). Monitor degradation via HPLC-UV at 254 nm. For example, compare hydrolysis rates of this compound with its methyl analog (CAS 100202-39-9) to assess steric and electronic effects . Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .

Q. What analytical strategies resolve data contradictions in quantifying low-concentration metabolites of this compound in biological matrices?

- Methodological Answer : Employ LC-MS/MS with isotope-labeled internal standards (e.g., -ethyl analogs) to correct for matrix effects. Validate sensitivity (LOQ < 1 ng/mL) and specificity against endogenous interferents in serum/plasma . For conflicting results, cross-validate using orthogonal methods like capillary electrophoresis or microfluidic assays .

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors) using biophysical assays?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (). For example, immobilize recombinant human IL-6 or MMP3 on gold sensor chips (as in TFGA-based electrochemical assays) and monitor real-time binding kinetics . Pair with molecular docking simulations (AutoDock Vina) to identify critical binding residues .

Q. What methodologies enable scalable synthesis while maintaining enantiomeric purity for chiral derivatives of this compound?

- Methodological Answer : Optimize asymmetric catalysis (e.g., chiral palladium complexes) during key steps like amide bond formation. Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based columns. For scale-up, adopt continuous-flow reactors to enhance reproducibility and reduce racemization risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.